molecular formula C8H5BrN2O2 B1602983 2-(Bromomethyl)-5-nitrobenzonitrile CAS No. 288252-67-5

2-(Bromomethyl)-5-nitrobenzonitrile

Cat. No.: B1602983
CAS No.: 288252-67-5
M. Wt: 241.04 g/mol
InChI Key: VIVZUXLVICWXPD-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-nitrobenzonitrile is an organic compound with the molecular formula C8H5BrN2O2 It is a derivative of benzonitrile, featuring both a bromomethyl group and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-5-nitrobenzonitrile typically involves the bromination of 5-nitrobenzyl alcohol. The process can be summarized as follows:

    Nitration: Benzyl alcohol is first nitrated to form 5-nitrobenzyl alcohol.

    Bromination: The 5-nitrobenzyl alcohol is then treated with a brominating agent, such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr), to introduce the bromomethyl group, resulting in this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Nucleophilic Substitution: The bromomethyl group in this compound is highly reactive towards nucleophiles, making it suitable for various substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride (SnCl2) in hydrochloric acid.

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products:

    Substitution: Formation of azides, thiocyanates, or ethers depending on the nucleophile used.

    Reduction: Formation of 2-(Aminomethyl)-5-nitrobenzonitrile.

    Oxidation: Formation of 2-(Bromomethyl)-5-nitrobenzaldehyde or 2-(Bromomethyl)-5-nitrobenzoic acid.

Scientific Research Applications

2-(Bromomethyl)-5-nitrobenzonitrile has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Material Science: It is employed in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and inhibition.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-nitrobenzonitrile is primarily based on its reactivity towards nucleophiles and its ability to undergo reduction and oxidation reactions. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitro group can be reduced to an amino group, which can further participate in various biochemical interactions. The compound’s molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

    2-(Bromomethyl)benzonitrile: Lacks the nitro group, making it less reactive in certain substitution reactions.

    5-Nitrobenzonitrile: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.

    2-(Chloromethyl)-5-nitrobenzonitrile: Similar structure but with a chloromethyl group instead of a bromomethyl group, affecting its reactivity and the types of reactions it can undergo.

Uniqueness: 2-(Bromomethyl)-5-nitrobenzonitrile is unique due to the presence of both the bromomethyl and nitro groups, which confer distinct reactivity patterns. This dual functionality allows for a wider range of chemical transformations and applications compared to its analogs.

Properties

IUPAC Name

2-(bromomethyl)-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-4-6-1-2-8(11(12)13)3-7(6)5-10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVZUXLVICWXPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623617
Record name 2-(Bromomethyl)-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288252-67-5
Record name 2-(Bromomethyl)-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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